molecular formula C30H20S4 B14700281 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- CAS No. 23780-79-2

1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-

Cat. No.: B14700281
CAS No.: 23780-79-2
M. Wt: 508.7 g/mol
InChI Key: RYRJVWGOWMVIDR-UHFFFAOYSA-N
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Description

1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- typically involves the following steps:

    Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. This step forms the core dithiole structure.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with the dithiole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ylidene Formation: The final step involves the formation of the ylidene group, which can be achieved through a Wittig reaction. This reaction involves the use of a phosphonium ylide to introduce the ylidene group at the desired position on the dithiole ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can affect its chemical properties and reactivity.

    1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dichloro-:

Uniqueness

1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is unique due to its specific arrangement of phenyl groups and dithiole rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

CAS No.

23780-79-2

Molecular Formula

C30H20S4

Molecular Weight

508.7 g/mol

IUPAC Name

2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-1,3-dithiole

InChI

InChI=1S/C30H20S4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H

InChI Key

RYRJVWGOWMVIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)S2)C6=CC=CC=C6

Origin of Product

United States

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